molecular formula C14H12FN3OS3 B269990 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B269990
M. Wt: 353.5 g/mol
InChI Key: NLOSBDTZVKCTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTTA and is a thiazole derivative that has been synthesized through a specific method.

Mechanism of Action

The mechanism of action of DTTA is not fully understood. However, it is known that the thiazole moiety in DTTA has a high affinity for metal ions, particularly heavy metal ions. This affinity is due to the presence of sulfur atoms in the thiazole ring, which can form coordinate bonds with metal ions. The resulting metal complexes have unique properties that can be exploited for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTTA have not been extensively studied. However, it has been shown to have antitumor activity in vitro by inhibiting the growth of cancer cells. It has also been studied for its potential as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using DTTA in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of DTTA. One direction is the further study of its antitumor activity and its potential as an antibacterial and antifungal agent. Another direction is the synthesis of metal complexes using DTTA as a ligand for various applications. Additionally, the development of sensors for heavy metal ions using DTTA as a ligand is an area of future research. Finally, the modification of DTTA to improve its solubility and reduce its toxicity is another area of future research.
Conclusion
In conclusion, DTTA is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of DTTA with high purity. DTTA has been studied extensively for its potential applications in medicinal chemistry, materials science, and environmental science. Its mechanism of action is not fully understood, but it has a high affinity for metal ions, particularly heavy metal ions. The advantages of using DTTA in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its limited solubility in water and its potential toxicity. Finally, there are several future directions for the study of DTTA, including the further study of its antitumor activity, the synthesis of metal complexes, the development of sensors for heavy metal ions, and the modification of DTTA to improve its solubility and reduce its toxicity.

Synthesis Methods

DTTA is synthesized through a specific method that involves the reaction of 2-mercaptothiazoline and 4-fluoro-2-iodoaniline. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain the pure DTTA compound. This method has been optimized to produce high yields of DTTA with high purity.

Scientific Research Applications

DTTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DTTA has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antibacterial and antifungal agent.
In materials science, DTTA has been used as a ligand in the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis and as luminescent materials.
In environmental science, DTTA has been studied for its potential as a sensor for heavy metal ions. The thiazole moiety in DTTA has a high affinity for heavy metal ions, making it a potential candidate for the detection of heavy metal ions in water and soil samples.

properties

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C14H12FN3OS3

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H12FN3OS3/c15-10-3-1-9(2-4-10)11-7-21-13(17-11)18-12(19)8-22-14-16-5-6-20-14/h1-4,7H,5-6,8H2,(H,17,18,19)

InChI Key

NLOSBDTZVKCTKG-UHFFFAOYSA-N

SMILES

C1CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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